molecular formula C7H12N4O2 B1377425 tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate CAS No. 1443981-13-2

tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

Cat. No. B1377425
CAS RN: 1443981-13-2
M. Wt: 184.2 g/mol
InChI Key: UUUQDHUJWVLANT-UHFFFAOYSA-N
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Description

Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a chemical compound with the CAS number 1443981-13-2 . It has a molecular weight of 184.2 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (1H-1,2,3-triazol-4-yl)carbamate . The InChI code for this compound is 1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H2,8,9,10,11,12) .


Physical And Chemical Properties Analysis

Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a solid compound . It has a molecular weight of 184.2 .

Scientific Research Applications

Organic Synthesis: This compound serves as a versatile building block in organic synthesis. Its triazole ring is a common motif in many pharmaceuticals and agrochemicals due to its stability and reactivity. It can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling , which allows for the creation of a wide array of complex molecules .

Drug Discovery: In the realm of drug discovery, tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a potential inhibitor of the carbonic anhydrase-II enzyme. This enzyme is involved in many physiological processes, and its inhibition can be beneficial for treating conditions like glaucoma, epilepsy, and altitude sickness .

Material Science: The triazole moiety is significant in material science, particularly in the development of new materials with specific properties. It can be incorporated into polymers to enhance stability against degradation or to create novel materials with unique electronic or mechanical properties .

Bioconjugation: In chemical biology, this compound can be used for bioconjugation, where it helps in attaching biomolecules to various substrates or to each other. This application is crucial for developing targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging: The triazole ring system can be functionalized to act as a fluorescent probe. This is particularly useful in biological research where it can help in tracking the movement of molecules within cells or in the development of new imaging techniques .

Agrochemistry: In agrochemistry, tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate can be used to synthesize compounds that serve as growth regulators or pesticides. The triazole ring’s robustness makes it an ideal candidate for developing compounds that can withstand environmental factors .

Corrosion Inhibition: This compound has applications in industrial chemistry as a corrosion inhibitor, especially for copper alloys. Its ability to form stable complexes with metals can protect materials from oxidative damage .

Photostabilizers: Lastly, in the field of photography, the triazole derivatives are known to act as photostabilizers. They can protect photographic materials from degradation upon exposure to light, thereby extending the life of the images captured .

Mechanism of Action

Target of Action

Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that triazole derivatives, such as this compound, often interact with their targets through the formation of hydrogen bonds . This interaction can lead to various changes in the target molecules, affecting their function and behavior.

Biochemical Pathways

Triazole compounds are often involved in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) that accelerates reaction rates . This suggests that the compound may influence biochemical pathways involving copper ions.

Result of Action

It is known that triazole compounds can suppress cell cytotoxicity . This suggests that the compound may have potential applications in reducing cell damage or death.

properties

IUPAC Name

tert-butyl N-(2H-triazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUQDHUJWVLANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443981-13-2
Record name tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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